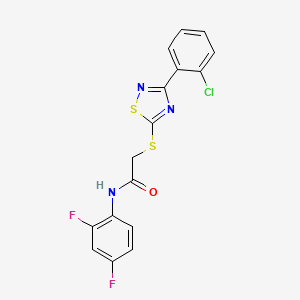

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group.

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2N3OS2/c17-11-4-2-1-3-10(11)15-21-16(25-22-15)24-8-14(23)20-13-6-5-9(18)7-12(13)19/h1-7H,8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDKZJSXWZJXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a member of the thiadiazole family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound consists of a thiadiazole ring substituted with a 2-chlorophenyl group and an acetamide linked to a difluorophenyl group. The synthesis typically involves several steps:

- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with a chlorophenyl derivative.

- Thioether Formation : The thiadiazole derivative is reacted with appropriate aryl halides.

- Acetamide Formation : Final reaction with acetic anhydride to yield the target compound.

These synthetic routes allow for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Compounds containing thiadiazole structures have shown significant anticancer activity. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines:

- IC50 Values : Many thiadiazole derivatives exhibit IC50 values ranging from 1.4 to 7.70 µM against human cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins involved in cancer mechanisms .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Spectrum of Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, certain derivatives have displayed effectiveness against resistant bacterial strains and fungi .

- Mechanism : The antimicrobial action is likely due to the disruption of cellular processes in pathogens, including inhibition of DNA replication and protein synthesis .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiadiazole derivatives on human breast carcinoma (MCF-7) cells. The results indicated that modifications in the substituents significantly influenced biological activity, with some compounds showing IC50 values as low as 0.28 µg/mL, outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several thiadiazole derivatives were tested against a panel of bacterial strains. The results demonstrated that these compounds inhibited bacterial growth effectively, showcasing their potential as new antimicrobial agents .

The biological activity of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions in both cancerous and microbial cells.

- Apoptosis Induction : Studies have shown that certain derivatives can trigger apoptosis in cancer cells by activating caspases involved in programmed cell death .

- Binding Affinity : Molecular docking studies reveal strong binding affinities to target proteins, suggesting a specific interaction that disrupts normal cellular processes .

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound A: 2-[[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide ()

- Core Differences : Replaces the thiadiazole with a triazole ring. The 1,2,4-triazole introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

- Substituent Variations: 3-Chlorophenyl vs. 2,6-Dimethylphenyl vs. 2,4-Difluorophenyl: The methyl groups in Compound A increase hydrophobicity, while fluorine atoms in the target compound enhance electronegativity and metabolic stability .

Anti-Exudative Activity Analogues

Compound B: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ()

- Core and Substituent Differences: Furan vs. Chlorophenyl: The furan ring in Compound B introduces oxygen-based polarity, contrasting with the lipophilic chlorophenyl group in the target compound. Amino Group: The 4-amino substituent in Compound B may enhance solubility but reduce membrane permeability compared to the halogenated target compound.

Thiadiazole-Based Analogues

Compound C : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()

- Structural Differences: Dihydro-thiadiazole vs. 4-Fluorophenyl vs. 2-Chlorophenyl: Fluorine’s electronegativity vs. chlorine’s lipophilicity may influence receptor affinity.

- Crystallographic Insights : Compound C exhibits intramolecular S···O interactions (2.68 Å), stabilizing its conformation. Similar interactions in the target compound could enhance rigidity and binding specificity .

Agrochemical Derivatives with Fluorophenyl Groups

Compound D: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, )

- Functional Group Comparison :

- Pyridinecarboxamide vs. Thiadiazole-thioacetamide : The pyridine core in Compound D is less electron-deficient than thiadiazole, altering redox properties.

- 2,4-Difluorophenyl Commonality : Shared 2,4-difluorophenyl group suggests similar metabolic resistance to oxidative degradation, a trait advantageous in agrochemicals and pharmaceuticals .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A (Triazole) | Compound C (Dihydro-thiadiazole) |

|---|---|---|---|

| LogP (Predicted) | ~3.8 (high lipophilicity) | ~3.5 | ~2.9 (due to acetyl group) |

| Solubility (µg/mL) | <10 (low aqueous solubility) | ~20 | ~50 (enhanced by dihydro core) |

| Metabolic Stability | High (fluorine substituents) | Moderate (methyl groups) | Low (acetyl susceptible to hydrolysis) |

Key Observations :

- The target compound’s 2-chlorophenyl and 2,4-difluorophenyl groups maximize lipophilicity and stability, favoring blood-brain barrier penetration but limiting solubility .

- Triazole analogs (Compound A) balance solubility and activity, while dihydro-thiadiazoles (Compound C) prioritize polar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.